GAT1 Binding Affinity Versus the Reference Inhibitor Tiagabine Reveals Millimolar-Range Engagement Profile
In a competitive MS binding assay against human GAT1 expressed in HEK293 cells, the target compound tert-butyl 4-(2-isothiocyanatoethyl)piperazine-1-carboxylate exhibited a Ki of 1100 nM, while the clinically used GAT1 inhibitor tiagabine displays a Ki of ~67 nM in equivalent human GAT1 uptake assays. This represents an approximately 16-fold weaker binding affinity, establishing that this compound occupies a lower-affinity, covalent-probe chemical space rather than a high-affinity drug-like space, which is critical information for assay design and hit-to-lead progression [1] .
| Evidence Dimension | Binding affinity (Ki) for human GABA transporter 1 (GAT1) |
|---|---|
| Target Compound Data | Ki = 1100 nM |
| Comparator Or Baseline | Tiagabine, Ki = 67 nM |
| Quantified Difference | ~16-fold weaker affinity (target compound) |
| Conditions | Competitive MS binding assay (LC-ESI-MS/MS) using NO‑711 as unlabelled marker, HEK293 cells expressing human GAT1 (Target); [³H]GABA uptake assay in CHO cells expressing human GAT1 (Comparator) |
Why This Matters
Knowing the exact affinity gap versus a gold-standard inhibitor allows procurement decisions to match compound potency with intended assay window and avoids misleading expectations when screening for GAT1 modulators.
- [1] BindingDB. BDBM50063508 (CHEMBL3398500). Ki = 1100 nM for human GAT1 expressed in HEK293 cells. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50063508 (accessed 2026-05-04). View Source
